molecular formula C10H9NO2S B14584336 3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one CAS No. 61423-87-8

3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one

Cat. No.: B14584336
CAS No.: 61423-87-8
M. Wt: 207.25 g/mol
InChI Key: ZJSUUYSWNYNFEB-UHFFFAOYSA-N
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Description

3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one is a heterocyclic compound that features a benzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one typically involves the reaction of a benzothiopyran derivative with a hydroxymethylamine source. One common method involves the condensation of 4H-1-benzothiopyran-4-one with formaldehyde and hydroxylamine under acidic or basic conditions . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include carboxylated derivatives, reduced derivatives, and various substituted benzothiopyran compounds .

Mechanism of Action

The mechanism of action of 3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one involves its interaction with various molecular targets. The hydroxymethyl and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with specific enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

61423-87-8

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(hydroxymethylamino)thiochromen-4-one

InChI

InChI=1S/C10H9NO2S/c12-6-11-8-5-14-9-4-2-1-3-7(9)10(8)13/h1-5,11-12H,6H2

InChI Key

ZJSUUYSWNYNFEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)NCO

Origin of Product

United States

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